![molecular formula C23H30N6O2 B2976751 8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 922445-58-7](/img/structure/B2976751.png)
8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a dimethylaminopropyl group, which is a common moiety in many chemical compounds . Dimethylaminopropylamine (DMAPA) is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine, which is an ingredient in many personal care products including soaps, shampoos, and cosmetics .
Synthesis Analysis
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis
The molecular formula for DMAPA is C5H14N2 . It has a molar mass of 102.18 g/mol .Chemical Reactions Analysis
DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .Physical And Chemical Properties Analysis
DMAPA is a colorless liquid with a fishy, ammoniacal odor. It has a density of 812 mg/mL and a boiling point of 132.1 °C . It has a refractive index of 1.435-1.436 .Applications De Recherche Scientifique
Macromolecular Adduct Formation and Metabolism Studies :Research involving heterocyclic amines, such as those formed during the cooking of meat and fish, provides insights into the formation of DNA and protein adducts. These compounds are genotoxic and carcinogenic in animal models, leading to studies using accelerator mass spectrometry (AMS) to measure the formation of these adducts at low doses in both humans and rodents. These studies reveal differences in metabolite profiles and adduct formation between species, highlighting the importance of understanding the metabolism and potential toxicological effects of such compounds in humans (Turteltaub et al., 1999).
Neuroprotection Studies :Compounds with structures similar to caffeine have been studied for their neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's disease. Research has shown that caffeine and certain A2A adenosine receptor antagonists can attenuate neurotoxin-induced dopaminergic deficits, suggesting a role for these compounds in exploring treatments for Parkinson's disease and potentially highlighting the therapeutic applications of related compounds in neuroprotection (Chen et al., 2001).
Metabolic Disease Links :The microbiome's role in metabolic diseases has been a recent focus, with research identifying specific microbially produced metabolites, such as imidazole propionate, that impair insulin signaling and contribute to the pathogenesis of type 2 diabetes. This line of research underscores the importance of understanding how certain compounds, potentially including the one , might interact with metabolic pathways and influence disease processes (Koh et al., 2018).
Purine Metabolism Disorders :Studies on adenylosuccinate lyase deficiency, a disorder affecting purine nucleotide metabolism, shed light on the intricate pathways of purine synthesis and nucleotide interconversion. Such research can inform the potential therapeutic or diagnostic applications of compounds that interact with purine metabolism pathways, indicating a broader interest in understanding the roles of complex organic compounds in genetic metabolic disorders (Jurecka et al., 2008).
Histamine and Imidazole Metabolism :Research into the metabolism of histamine and related imidazole compounds in patients with intestinal disorders highlights the role of bacterial metabolism in the gut and its impact on systemic health. Such studies indicate the potential for compounds like the one to serve as markers or modulators of gastrointestinal health and disease (van der Heiden et al., 1972).
Safety and Hazards
Propriétés
IUPAC Name |
6-[3-(dimethylamino)propyl]-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c1-17-16-29-19-20(24-22(29)27(17)15-9-13-25(2)3)26(4)23(31)28(21(19)30)14-8-12-18-10-6-5-7-11-18/h5-7,10-11,16H,8-9,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQMAGHECLBJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

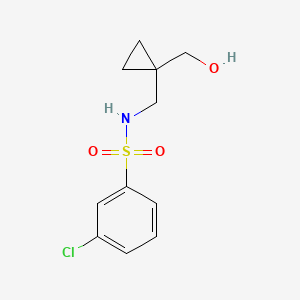
![8-(4-Methoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2976669.png)
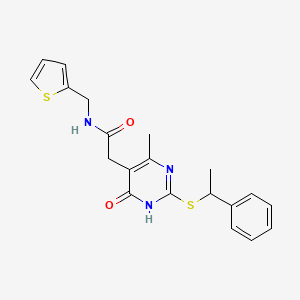
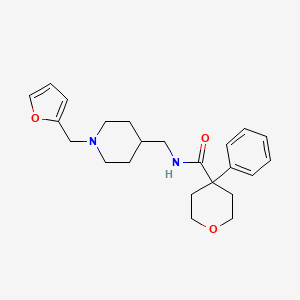
![[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine](/img/structure/B2976672.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methylphenyl)amino]acetamide](/img/structure/B2976677.png)

![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B2976681.png)
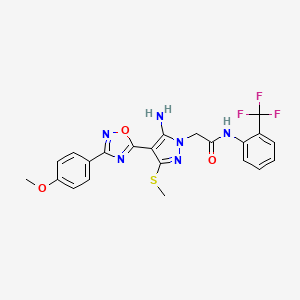
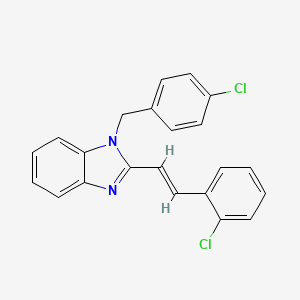
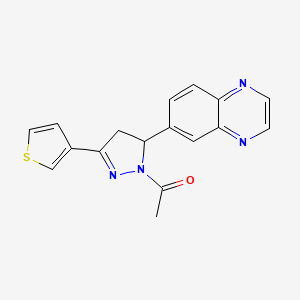
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

